molecular formula C27H25N3O3S B2943384 N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894556-97-9

N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2943384
CAS No.: 894556-97-9
M. Wt: 471.58
InChI Key: ULRCVCZJIMAXGN-UHFFFAOYSA-N
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Description

N-benzyl-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro linkage between an indoline and a thiazolidinone moiety. The presence of benzyl and acetamide groups further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves a multi-step process:

    Formation of the Spiro Compound: The initial step involves the reaction of indoline-2,3-dione with 3,4-dimethylphenylamine to form a Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the spiro[indoline-3,2’-thiazolidin]-2,4’-dione core.

    Benzylation: The spiro compound is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Acetamidation: Finally, the benzylated product is reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for structural and reactivity studies.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the indoline and thiazolidinone moieties suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism by which N-benzyl-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The indoline and thiazolidinone moieties can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzyl and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3,4-dimethylphenyl)acetamide: Lacks the spiro linkage and thiazolidinone moiety.

    2-(3,4-dimethylphenyl)-2,4-dioxospiro[indoline-3,2’-thiazolidin]-1-yl acetamide: Lacks the benzyl group.

Uniqueness

N-benzyl-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is unique due to its spiro linkage, which imparts rigidity and distinct three-dimensional structure. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for drug discovery and material science.

Properties

IUPAC Name

N-benzyl-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18-12-13-21(14-19(18)2)30-25(32)17-34-27(30)22-10-6-7-11-23(22)29(26(27)33)16-24(31)28-15-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRCVCZJIMAXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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